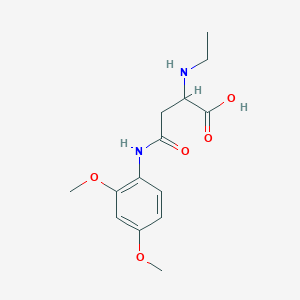

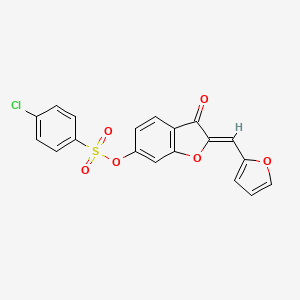

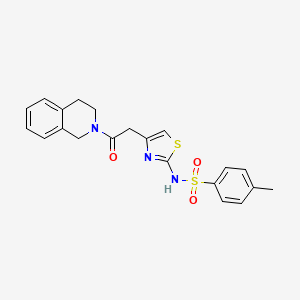

(R)-(3-Aminopyrrolidin-1-yl)(pyridin-4-yl)methanone dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Aromatic ketones, especially the pyridin-2-yl-methanone motifs, are important pharmaceutical intermediates. Synthetic methods for these compounds have gained extensive attention in recent years. Transition metals catalyze the oxidation of Csp3-H for the synthesis of aromatic ketones . An efficient copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes through a direct Csp3-H oxidation approach with water under mild conditions has been described .Chemical Reactions Analysis

Transition metals catalyze the oxidation of Csp3-H for the synthesis of aromatic ketones . Pyridin-2-yl-methanes with aromatic rings, such as substituted benzene, thiophene, thiazole, pyridine, and triazine, undergo the reaction well to obtain the corresponding products in moderate to good yields .Applications De Recherche Scientifique

Chemical Synthesis and Drug Development

Developments in Synthetic Methodologies

One study focuses on the synthesis of the antiplatelet and antithrombotic drug (S)-clopidogrel, highlighting the importance of enantiomerically pure compounds in drug efficacy. This research underscores the relevance of specific stereochemistry in pharmaceuticals, which could be analogous to the significance of the stereochemistry in "(R)-(3-Aminopyrrolidin-1-yl)(pyridin-4-yl)methanone dihydrochloride" (Saeed et al., 2017).

Pharmacophore Design for Kinase Inhibitors

Another study discusses the design of inhibitors for the p38α MAP kinase, utilizing imidazole scaffolds. This demonstrates the ongoing research into the design of small molecule inhibitors for therapeutic purposes, which may share similarities with the research applications of "(R)-(3-Aminopyrrolidin-1-yl)(pyridin-4-yl)methanone dihydrochloride" in terms of targeting specific protein interactions (Scior et al., 2011).

Analytical Chemistry and Biochemistry

- Analytical Techniques in HPLC: Research on the effect of organic solvent composition on the pH of buffered HPLC mobile phases and the pKa of analytes provides insight into the analytical challenges and methodologies that could be relevant when studying compounds like "(R)-(3-Aminopyrrolidin-1-yl)(pyridin-4-yl)methanone dihydrochloride." Understanding the behavior of analytes in various solvents is crucial for accurate chromatographic analysis (Subirats et al., 2007).

Metabolism and Bioactive Properties

- Metabolic Studies of Aspartame: A review of the metabolism of the aspartyl moiety of aspartame in experimental animals and humans provides a detailed look at how specific moieties of compounds are metabolized and utilized within biological systems. Such research can offer insights into how the functional groups in "(R)-(3-Aminopyrrolidin-1-yl)(pyridin-4-yl)methanone dihydrochloride" might interact within biological systems (Ranney & Oppermann, 1979).

Mécanisme D'action

Target of Action

Similar compounds have been reported to inhibit protein kinases , suggesting that this compound may also interact with these enzymes.

Mode of Action

It’s plausible that it interacts with its targets, potentially protein kinases, leading to changes in their activity

Result of Action

If it does inhibit protein kinases, it could potentially alter cellular signaling and other processes regulated by these enzymes .

Orientations Futures

Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors. Therefore, targeting FGFRs represents an attractive strategy for cancer therapy . A series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 have been reported . This research has been developing a class of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR with development prospects .

Propriétés

IUPAC Name |

[(3R)-3-aminopyrrolidin-1-yl]-pyridin-4-ylmethanone;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O.2ClH/c11-9-3-6-13(7-9)10(14)8-1-4-12-5-2-8;;/h1-2,4-5,9H,3,6-7,11H2;2*1H/t9-;;/m1../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZSOMXVCEGTNLX-KLQYNRQASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C(=O)C2=CC=NC=C2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1N)C(=O)C2=CC=NC=C2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-(3-Aminopyrrolidin-1-yl)(pyridin-4-yl)methanone dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

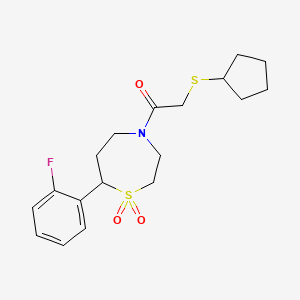

![2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2626456.png)

![[4-[(2,4-Dichlorophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2626459.png)

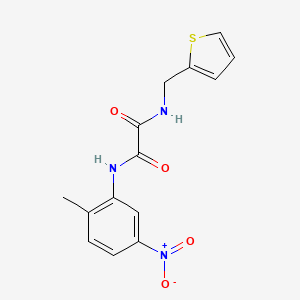

![N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(4-chlorophenyl)cyclopentanecarboxamide](/img/structure/B2626461.png)

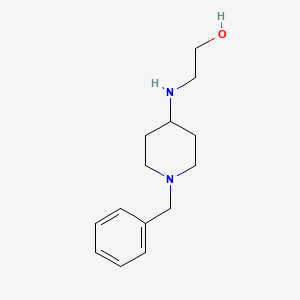

![Methyl 4-[(methylamino)methyl]benzoate](/img/structure/B2626462.png)

![2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2626465.png)

![4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2626468.png)